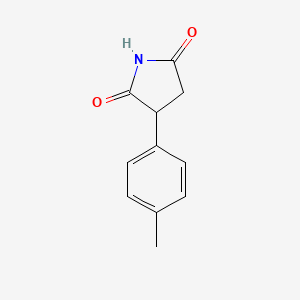
3-(4-メチルフェニル)ピロリジン-2,5-ジオン
概要
説明
3-(4-Methylphenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol It is characterized by a pyrrolidine ring substituted with a 4-methylphenyl group and two keto groups at positions 2 and 5
科学的研究の応用
3-(4-Methylphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
作用機序
Target of Action
Compounds with a similar pyrrolidine ring structure have been reported to show activity against ck1γ and ck1ε .
Mode of Action
It is suggested that the chiral moiety of similar compounds influences kinase inhibition .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit kinases such as ck1γ and ck1ε , which are involved in various cellular processes including cell division and circadian rhythms.
Result of Action
Similar compounds have shown nanomolar activity against ck1γ and ck1ε , suggesting potential cellular effects related to the inhibition of these kinases.
生化学分析
Biochemical Properties
3-(4-Methylphenyl)pyrrolidine-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neurotransmitter levels in the brain . Additionally, 3-(4-Methylphenyl)pyrrolidine-2,5-dione can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .
Cellular Effects
The effects of 3-(4-Methylphenyl)pyrrolidine-2,5-dione on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of key signaling molecules such as protein kinases and phosphatases, leading to changes in cellular responses to external stimuli . Furthermore, 3-(4-Methylphenyl)pyrrolidine-2,5-dione can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(4-Methylphenyl)pyrrolidine-2,5-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been found to inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, 3-(4-Methylphenyl)pyrrolidine-2,5-dione can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methylphenyl)pyrrolidine-2,5-dione can change over time. This compound is relatively stable under normal storage conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to 3-(4-Methylphenyl)pyrrolidine-2,5-dione can result in alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis . These temporal effects are important considerations for researchers using this compound in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(4-Methylphenyl)pyrrolidine-2,5-dione vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At high doses, 3-(4-Methylphenyl)pyrrolidine-2,5-dione can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
3-(4-Methylphenyl)pyrrolidine-2,5-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various metabolites . For example, this compound can inhibit the activity of enzymes involved in the catabolism of neurotransmitters, leading to increased levels of these signaling molecules in the brain . Additionally, 3-(4-Methylphenyl)pyrrolidine-2,5-dione can affect metabolic flux by modulating the activity of key regulatory enzymes, thereby influencing the overall metabolic state of cells .
Transport and Distribution
The transport and distribution of 3-(4-Methylphenyl)pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, 3-(4-Methylphenyl)pyrrolidine-2,5-dione can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The distribution of this compound within tissues is also influenced by its binding to plasma proteins and other extracellular matrix components .
Subcellular Localization
The subcellular localization of 3-(4-Methylphenyl)pyrrolidine-2,5-dione is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For instance, 3-(4-Methylphenyl)pyrrolidine-2,5-dione can be directed to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, this compound can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . The precise subcellular localization of 3-(4-Methylphenyl)pyrrolidine-2,5-dione is essential for its role in regulating cellular processes and maintaining cellular homeostasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with succinimide in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production methods for 3-(4-Methylphenyl)pyrrolidine-2,5-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
類似化合物との比較
Similar Compounds
3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione: This compound has an additional methyl group, which can influence its chemical properties and biological activity.
1-(4-Methylphenyl)-3-pyrroline-2,5-dione:
Uniqueness
3-(4-Methylphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-2-4-8(5-3-7)9-6-10(13)12-11(9)14/h2-5,9H,6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEQVNJUAHXKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40825416 | |
| Record name | 3-(4-Methylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40825416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71857-51-7 | |
| Record name | 3-(4-Methylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40825416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


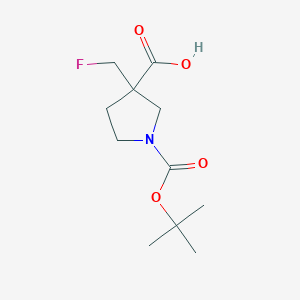

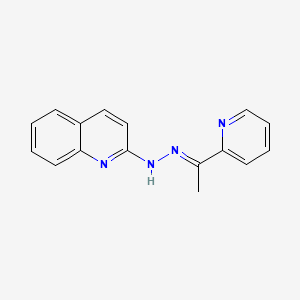
![4-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]quinolin-2-amine](/img/structure/B1660041.png)

![N-[1-Carbamoyl-2-(4-dimethylamino-phenyl)-vinyl]-benzamide](/img/structure/B1660047.png)

![4-[2-[[4-Cyclopropyl-5-(4-methylthiadiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzonitrile](/img/structure/B1660049.png)
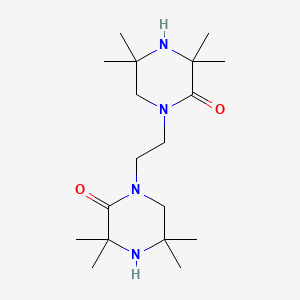
![1-Butyl-1-[2-[2-[2-[butyl(phenylcarbamoyl)amino]ethoxy]ethoxy]ethyl]-3-phenylurea](/img/structure/B1660051.png)
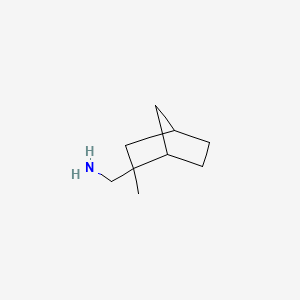
![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B1660055.png)

![(7-Bromobicyclo[4.1.0]hept-7-yl)phenylmethanol](/img/structure/B1660057.png)
